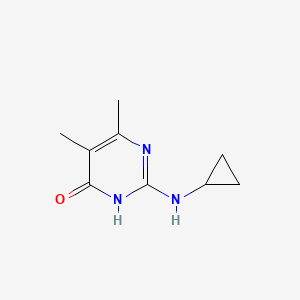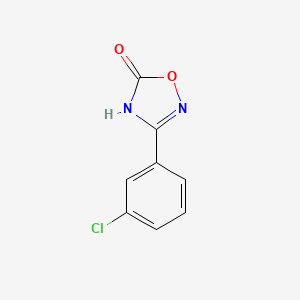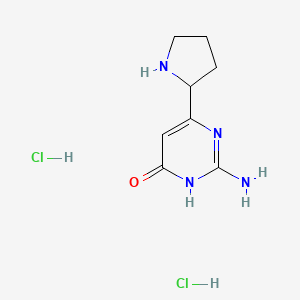![molecular formula C15H20ClN3O4 B1449873 吡啶并[4,3-d]嘧啶-4,6(5H)-二甲酸,2-氯-7,8-二氢-,6-(1,1-二甲基乙基) 4-乙酯 CAS No. 1279816-32-8](/img/structure/B1449873.png)
吡啶并[4,3-d]嘧啶-4,6(5H)-二甲酸,2-氯-7,8-二氢-,6-(1,1-二甲基乙基) 4-乙酯
描述
Pyrido[4,3-d]pyrimidines are a class of bicyclic compounds that consist of two fused pyrimidine rings . They are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidines consists of two fused pyrimidine rings . The exact structure of the compound you mentioned could not be found.Chemical Reactions Analysis
The chemical reactions involving pyrido[4,3-d]pyrimidines are diverse and depend on the substituents linked to the ring carbon and nitrogen atoms . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用
Self-Assembly into Nanostructures
The compound can be used in the synthesis of N-Bridged Pyrido[4,3-d]pyrimidines, which have been shown to self-assemble into twin rosette cages and nanotubes in organic media . This self-assembly into nanostructures has potential applications in nanotechnology and materials science .
2. Antagonists of the Human Chemokine Receptor CXCR2 Pyrido[4,3-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2 . This receptor plays a crucial role in inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer. Therefore, antagonizing CXCR2 is a promising therapeutic strategy for treatment of these disorders .
Synthesis of Tetrahydropteroic Acid Derivatives
Tetrahydropyrido[4,3-d]pyrimidines and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives have potential applications in medicinal chemistry .
Fungicidal Properties
Pyrido[4,3-d]pyrimidines display various valuable biological activities, including fungicidal properties . This makes them potential candidates for the development of new antifungal agents .
Antiviral Properties
In addition to their fungicidal properties, pyrido[4,3-d]pyrimidines also exhibit antiviral properties . This suggests potential applications in the development of new antiviral drugs .
Anti-Inflammatory Properties
Pyrido[4,3-d]pyrimidines have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimicrobial Properties
In addition to their antiviral and anti-inflammatory properties, pyrido[4,3-d]pyrimidines also exhibit antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs .
Inhibition of DHFR
The pyridopyrimidine drug inhibits dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This stops the synthesis of RNA and DNA, causing the cancer cells to die . This suggests potential applications in the development of new anticancer drugs .
作用机制
未来方向
属性
IUPAC Name |
6-O-tert-butyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-8-19(14(21)23-15(2,3)4)7-6-10(9)17-13(16)18-11/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVOQBUHDHOENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1449797.png)
![2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449799.png)


![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)
![Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1449804.png)
![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)



![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)